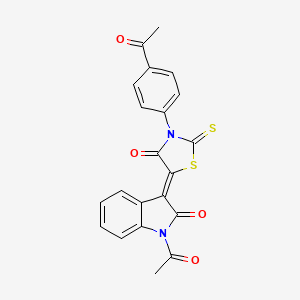
(Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(4-acetylphenyl)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(4-acetylphenyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C21H14N2O4S2 and its molecular weight is 422.47. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(4-acetylphenyl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(4-acetylphenyl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Derivatives of thioxothiazolidinone, including compounds similar to the one , have been synthesized and evaluated for their antimicrobial activities. Studies have shown that these compounds exhibit significant antimicrobial properties, suggesting their potential application in developing new antimicrobial agents. The antimicrobial efficacy was attributed to the thioxothiazolidinone core, which was systematically modified to enhance activity against various bacteria and fungi strains (Basavarajaiah & Mruthyunjayaswamy, 2010).
Anticancer and Antiangiogenic Effects
- Thioxothiazolidin-4-one derivatives have also been explored for their anticancer and antiangiogenic properties. Research has demonstrated that these compounds can inhibit tumor growth and angiogenesis in animal models, suggesting a promising avenue for cancer therapy development. The study focused on the synthesis of novel derivatives and their in vivo evaluation against mouse tumor models, highlighting the potential of thioxothiazolidin-4-one derivatives in cancer treatment (Chandrappa et al., 2010).
Carbonic Anhydrase Inhibitory and Antiproliferative Activity
- Another area of interest is the synthesis of derivatives targeting carbonic anhydrase inhibitory activity and evaluating their anticancer potential. These compounds have shown selective inhibition against certain isoforms of the enzyme, which is crucial for cancer cell proliferation. The research underscores the potential therapeutic applications of these derivatives in targeting tumor-associated carbonic anhydrases, presenting a novel approach to cancer treatment (Eldehna et al., 2017).
Aldose Reductase Inhibition
- The compound class has been investigated for its aldose reductase inhibitory action, which is significant in managing complications associated with diabetes. Derivatives exhibiting potent inhibitory activity against aldose reductase have been identified, suggesting their utility in developing treatments for diabetic complications. The study involved comparing newly synthesized compounds with known inhibitors, providing insights into structure-activity relationships and potential clinical applications (Kučerová-Chlupáčová et al., 2020).
Anti-inflammatory Properties
- Compounds derived from the thioxothiazolidinone scaffold have been synthesized and assessed for their anti-inflammatory properties. Studies involving in vitro and in vivo models have shown promising anti-inflammatory activity, indicating the potential for these compounds to be developed into novel anti-inflammatory agents. This research adds to the body of evidence supporting the therapeutic potential of thioxothiazolidinone derivatives in treating inflammatory conditions (Nikalje et al., 2015).
Propriétés
IUPAC Name |
(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-3-(4-acetylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4S2/c1-11(24)13-7-9-14(10-8-13)23-20(27)18(29-21(23)28)17-15-5-3-4-6-16(15)22(12(2)25)19(17)26/h3-10H,1-2H3/b18-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPOGKLCOMZPHZ-ZCXUNETKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C(=O)C)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C(=O)C)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(4-acetylphenyl)-2-thioxothiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


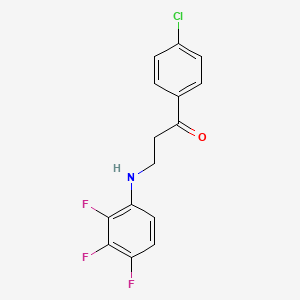
![2-Ethyl-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2714187.png)
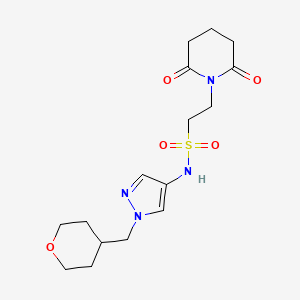

![4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B2714193.png)
![(Z)-ethyl 2-((3-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2714194.png)
![N-(3,4-dimethoxyphenethyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2714195.png)
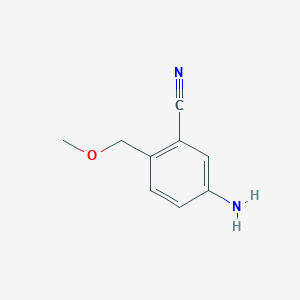
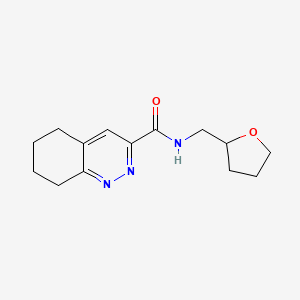
![4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2714201.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2714202.png)
![N-(1,3-dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2714203.png)
![N-(2,4-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2714205.png)